molecular formula C9H13N3O2 B3360302 Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]- CAS No. 88723-37-9

Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-

Cat. No. B3360302
CAS RN: 88723-37-9
M. Wt: 195.22 g/mol
InChI Key: ORZMSESZRCKLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-” is a chemical compound . It belongs to the class of morpholine derivatives .


Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure of “Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-” is not provided in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. The specific physical and chemical properties of “Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-” are not provided in the retrieved sources .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. The specific mechanism of action for “Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-” is not provided in the retrieved sources .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial for its safe handling and use. The specific safety and hazards of “Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-” are not provided in the retrieved sources .

Future Directions

The future directions for the study and application of “Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-” are not provided in the retrieved sources .

properties

IUPAC Name

1-(2-morpholin-4-yl-1H-imidazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7(13)8-6-10-9(11-8)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZMSESZRCKLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720189
Record name 1-[2-(Morpholin-4-yl)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-

CAS RN

88723-37-9
Record name 1-[2-(Morpholin-4-yl)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-
Reactant of Route 3
Reactant of Route 3
Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-
Reactant of Route 4
Reactant of Route 4
Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-
Reactant of Route 5
Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-
Reactant of Route 6
Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.